Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-propoxyphenyl)-, monohydrochloride
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Overview
Description
Preparation Methods
The preparation of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-propoxyphenyl)-, monohydrochloride involves several synthetic routes and reaction conditions. The synthesis typically starts with the formation of the imidazo(2,1-b)thiazole core structure, followed by the introduction of the 3-(3-chloro-4-propoxyphenyl) group. The final step involves the formation of the monohydrochloride salt. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-propoxyphenyl)-, monohydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-propoxyphenyl)-, monohydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-propoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(3-chloro-4-propoxyphenyl)-, monohydrochloride can be compared with other similar compounds, such as other imidazo(2,1-b)thiazole derivatives. These compounds may share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents and the resulting properties.
Properties
CAS No. |
82492-69-1 |
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Molecular Formula |
C14H16Cl2N2OS |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
3-(3-chloro-4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C14H15ClN2OS.ClH/c1-2-7-18-13-4-3-10(8-11(13)15)12-9-19-14-16-5-6-17(12)14;/h3-4,8-9H,2,5-7H2,1H3;1H |
InChI Key |
OKKJHYRIVFCQPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)Cl.Cl |
Origin of Product |
United States |
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